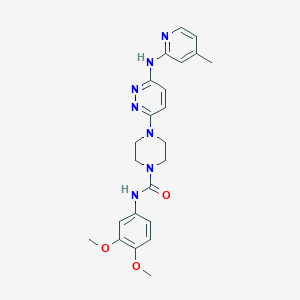

N-(3,4-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Description

The compound N-(3,4-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide (hereafter referred to as the target compound) is a piperazine-1-carboxamide derivative featuring a 3,4-dimethoxyphenyl group on the carboxamide nitrogen and a pyridazine ring substituted with a 4-methylpyridin-2-ylamino moiety. Piperazine carboxamides are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes (e.g., fatty acid amide hydrolase, FAAH) and receptors (e.g., dopamine D3 receptors) . The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and modulate electronic effects, while the pyridazine core and 4-methylpyridin-2-yl group could influence binding affinity and selectivity.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3/c1-16-8-9-24-21(14-16)26-20-6-7-22(28-27-20)29-10-12-30(13-11-29)23(31)25-17-4-5-18(32-2)19(15-17)33-3/h4-9,14-15H,10-13H2,1-3H3,(H,25,31)(H,24,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKPPWMTLDHFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis, biological effects, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1021259-40-4 |

| Molecular Formula | CHNO |

| Molecular Weight | 449.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the piperazine ring followed by the introduction of the pyridazine and methoxyphenyl groups through coupling reactions. Detailed methods can vary, but they often utilize techniques such as:

- Coupling Reactions : Utilizing coupling agents to link different moieties.

- Reflux Conditions : Ensuring complete reaction of the intermediates.

- Purification Techniques : Employing chromatography for purification of the final product.

Anticancer and Antimicrobial Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer and antimicrobial activities. For instance, compounds containing piperazine and pyridazine moieties have shown promising results against various cancer cell lines and pathogenic bacteria.

- Anticancer Activity : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer types. For example, a related piperazine derivative demonstrated submicromolar GI values against A549 lung cancer cells .

- Antimicrobial Activity : Some derivatives have displayed notable activity against Mycobacterium tuberculosis with IC values ranging from 1.35 to 2.18 μM . This suggests that this compound may also possess similar properties.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : Interactions with cellular receptors could lead to altered signaling pathways that affect cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antitubercular Agents : A series of substituted derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most active compounds showed low toxicity in human cell lines while maintaining high potency against TB .

- Anticancer Screening : Research involving various piperazine derivatives indicated significant cytotoxic effects on cancer cells, suggesting that structural modifications could enhance their therapeutic potential .

Comparison with Similar Compounds

Research Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) may improve solubility but reduce receptor binding compared to electron-withdrawing halogens .

- Linker Importance : The carboxamide carbonyl is critical for target engagement, as seen in D3R ligands . Replacement with thioamide (e.g., 11g) or amine linkers diminishes activity.

- Pyridazine vs. Quinazoline : Pyridazine cores (target compound, 11e) may offer distinct electronic profiles compared to quinazoline derivatives (A2–A6), influencing π-stacking and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for this compound, and how do reaction conditions influence intermediate purity?

- Methodological Answer : Synthesis involves sequential coupling reactions. The piperazine-carboxamide core is formed via nucleophilic substitution between a chloro-pyridazine intermediate and a piperazine derivative under anhydrous conditions with a base (e.g., triethylamine) . The 4-methylpyridin-2-ylamino group is introduced via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) at 80–100°C, achieving >70% yield . Solvent polarity (DMF vs. THF) and drying protocols are critical to minimize hydrolysis byproducts .

Q. Which spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

- Methodological Answer :

- HRMS (ESI+) confirms molecular weight (<2 ppm error) and detects trace impurities .

- 2D NMR (HSQC/HMBC) assigns quaternary carbons and distinguishes regioisomers, particularly pyridazine N-substitution patterns .

- Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) separates diastereomers when chiral centers exist .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer : Contradictions often arise from variations in:

- Purity : Use orthogonal methods (NMR, LCMS) to verify >95% purity, as residual solvents or isomers may alter activity .

- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. CHO) and receptor expression levels to minimize variability .

- Data normalization : Apply Z-score analysis to compare IC₅₀ values across studies, accounting for differences in positive controls .

Q. What computational strategies predict this compound’s receptor selectivity and binding kinetics?

- Methodological Answer :

- Molecular docking (AutoDock Vina) models interactions with dopamine D3 receptors, prioritizing residues Asp110 and Ser192 for hydrogen bonding .

- Molecular dynamics simulations (GROMACS) assess stability of the piperazine-pyridazine conformation over 100 ns trajectories to identify flexible regions impacting binding .

- Free-energy perturbation (FEP) quantifies the effect of substituents (e.g., 3,4-dimethoxyphenyl) on binding affinity to guide SAR .

Q. How does structural modification of the pyridazine ring affect pharmacological properties?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂ at pyridazine C6) increase metabolic stability but reduce aqueous solubility (logP >3.5) .

- Bulkier substituents on the piperazine ring (e.g., 4-methylpyridin-2-yl) enhance D3 receptor selectivity over σ1 by 12-fold, as shown in radioligand displacement assays .

- Comparative Data Table :

Q. What strategies optimize reaction yields in the final carboxamide coupling step?

- Methodological Answer :

- Coupling agents : HATU outperforms EDC/HOBt in DMF, achieving 85% yield with <5% racemization .

- Temperature control : Maintain 0–5°C during carbodiimide activation to suppress side reactions .

- Workup : Extract unreacted starting materials with ethyl acetate (3× volumes) at pH 7.4 to retain polar intermediates .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly between DMSO and aqueous buffers?

- Methodological Answer :

- DMSO overestimation : The compound shows apparent solubility >10 mM in DMSO but <50 µM in PBS (pH 7.4) due to aggregation. Use dynamic light scattering (DLS) to detect nanoparticles >200 nm .

- Buffer additives : Co-solvents (5% PEG-400) or cyclodextrins (20 mM) improve aqueous solubility by 8-fold without altering receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.